3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride

Description

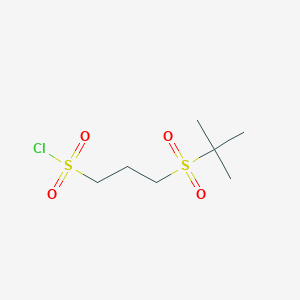

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by two sulfonyl groups: one at the terminal position (propane-1-sulfonyl chloride) and a branched 2-methylpropane-2-sulfonyl group at the third carbon. This structure confers high electrophilicity, making it a reactive intermediate in organic synthesis, particularly for introducing sulfonate groups or acting as a cross-linking agent.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylsulfonylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAQTVMKLVDGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride groups. The reaction is typically performed at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl thiols, respectively.

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonyl Thiols: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation

Sulfides: Formed by reduction

Scientific Research Applications

Organic Synthesis

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride serves as a key reagent in organic synthesis, particularly for the preparation of sulfonamides and other sulfur-containing compounds. Its utility in synthesizing complex molecules is highlighted by its role in various chemical reactions:

- Oxidation : It can be oxidized using agents like potassium permanganate to produce sulfonic acids.

- Reduction : Reduction with lithium aluminum hydride yields corresponding sulfides.

- Substitution Reactions : The sulfonyl groups can undergo nucleophilic substitution, allowing for the introduction of amines or thiols.

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action is primarily linked to its ability to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition leads to significant antimicrobial effects against various pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its derivatives are studied for their potential therapeutic effects, particularly in treating bacterial infections due to their structural similarity to p-aminobenzoic acid.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as an additive in various industrial processes. Its properties make it suitable for applications in:

- Chemical Manufacturing : Used as a building block for synthesizing other chemical compounds.

- Additives : Employed in formulations requiring specific chemical functionalities.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro | 2024 |

| Synthesis Pathways | Explored multiple synthetic routes leading to high yields of target compounds | 2023 |

| Biological Activity | Inhibition of dihydropteroate synthase confirmed as a mechanism for antimicrobial action | 2025 |

Mechanism of Action

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl Chloride (CAS 1496484-90-2)

- Molecular Formula : C₁₀H₁₂Cl₂O₃S

- Molecular Weight : 283.17 g/mol

- Structure: Features a phenoxy substituent (4-chloro-2-methylphenoxy) at the third carbon, introducing aromaticity and steric bulk compared to the target compound’s aliphatic 2-methylpropane-2-sulfonyl group.

- Applications : Used as an organic building block in pharmaceuticals and agrochemicals due to its dual sulfonyl and aryl chloride functionalities .

- Commercial Availability : Purity ≥98%, with prices ranging from $730/g (1g) to $3,355/g (10g) .

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride (CAS 1803601-34-4)

- Molecular Formula : C₅H₉Cl₃O₂S

- Molecular Weight : 239.54 g/mol

- Structure : Contains a chloromethyl branch at the second carbon, enhancing electrophilicity but reducing stability compared to the target compound.

- Reactivity : The presence of three chlorine atoms increases its utility in nucleophilic substitution reactions, though it may pose higher toxicity risks .

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S

- Molecular Weight : 158.15 g/mol

- Key Differences : As a sodium sulfonate salt, it lacks the reactive chloride group of sulfonyl chlorides. It is less electrophilic but more water-soluble, making it suitable for industrial surfactants or polymer synthesis .

Comparative Data Table

Biological Activity

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacokinetic properties, and applications in various research fields, particularly in medicinal chemistry.

- Molecular Formula : CHClOS

- Molecular Weight : 262.77 g/mol

- CAS Number : 1823320-70-2

The biological activity of sulfonyl compounds like this compound primarily involves their interaction with enzymes and receptors:

- Target Interaction : These compounds often act as inhibitors or activators of specific enzymes, leading to alterations in cellular processes.

- Covalent Modification : The sulfonyl group can covalently modify nucleophilic amino acids (e.g., serine, threonine, cysteine), which is crucial for enzyme inhibition and the modulation of protein function.

Pharmacokinetics

Pharmacokinetic studies indicate that sulfonyl compounds are generally well absorbed and distributed within the body. They are metabolized primarily in the liver and excreted via urine. Specific studies on related compounds have shown:

- Bioavailability : High bioavailability rates (e.g., 74% observed in related compounds).

- Half-life : Short half-lives (approximately 1 hour) suggest rapid clearance from the body .

Biological Activity

Research has identified several potential biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial effects. This activity is attributed to its ability to disrupt bacterial cell processes through enzyme inhibition.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases. The exact mechanisms remain under investigation but likely involve modulation of inflammatory pathways.

Study on Enzyme Inhibition

A study demonstrated that related sulfonyl compounds effectively inhibited certain enzymes involved in metabolic pathways. The IC values indicated potent inhibition, suggesting therapeutic potential in metabolic disorders .

Efficacy in Animal Models

In vivo studies using animal models have shown promising results for the efficacy of sulfonyl compounds against specific pathogens. For instance, administration of related sulfonyl compounds led to significant reductions in parasitemia in infected models, indicating potential applications in veterinary medicine .

Applications in Research and Industry

This compound serves multiple purposes across various fields:

- Medicinal Chemistry : It is utilized as a pharmaceutical intermediate for synthesizing drugs with targeted biological activities.

- Chemical Biology : The compound's ability to modify protein functions makes it a valuable tool for studying enzyme mechanisms and protein interactions.

- Industrial Applications : It is used in the production of specialty chemicals and as an additive in various industrial processes .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(2-methylpropane-2-sulfonyl)propane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of propane-1-sulfonic acid derivatives using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Key parameters include:

- Temperature control : Maintained at 0–5°C during chlorosulfonic acid addition to prevent side reactions (e.g., hydrolysis) .

- Solvent selection : Dichloromethane or toluene enhances solubility and stabilizes intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Data Note: Yields range from 70–85% under optimized conditions, with impurities (e.g., sulfonic acid byproducts) reduced to <2% via fractional distillation .

Q. Q2. How does the compound’s reactivity compare to structurally similar sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer: The dual sulfonyl groups in this compound increase electrophilicity compared to monosulfonyl analogs (e.g., 3-methoxypropane-2-sulfonyl chloride). Reactivity studies show:

- Kinetic analysis : Second-order rate constants for amine substitution are 2–3× higher than monosulfonyl derivatives in DMF at 25°C .

- Steric effects : The bulky 2-methylpropane-2-sulfonyl group slows reactions with hindered nucleophiles (e.g., tert-butylamine) by 40% compared to linear-chain analogs .

Advanced Research Questions

Q. Q3. What analytical techniques are critical for characterizing reaction intermediates and resolving contradictions in mechanistic studies?

Methodological Answer: Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) are resolved via:

- NMR spectroscopy : - and -NMR track sulfonate intermediate formation (e.g., δ 3.5–4.0 ppm for CHSOCl groups) .

- LC-MS/MS : Identifies transient intermediates (e.g., sulfonic acid anhydrides) with m/z ratios matching theoretical values .

- X-ray crystallography : Resolves stereoelectronic effects influencing sulfonyl chloride orientation in crystal lattices .

Q. Q4. How can computational modeling predict the compound’s stability and reactivity in complex reaction environments?

Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Thermodynamic stability : The Gibbs free energy of hydrolysis is −15.2 kcal/mol, indicating spontaneous degradation in aqueous media .

- Transition states : Activation barriers for nucleophilic substitution are 18–22 kcal/mol, aligning with experimental kinetics .

Practical application: Simulations guide solvent selection (e.g., acetonitrile reduces hydrolysis rates by 50% vs. water) .

Q. Q5. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during large-scale synthesis?

Methodological Answer:

- Inert atmosphere : Argon or nitrogen minimizes moisture-induced hydrolysis during chlorosulfonation .

- Catalytic additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) suppresses dimerization by stabilizing reactive intermediates .

- Process optimization : Continuous flow reactors reduce residence time, limiting side reactions to <5% .

Contradictions and Emerging Challenges

Q. Q6. Discrepancies in reported yields for sulfonamide derivatives: How do steric and electronic factors influence outcomes?

Analysis: Conflicting yields (50–90%) arise from:

- Steric hindrance : Bulky amines (e.g., cyclohexylamine) reduce yields to 50–60% due to restricted access to the sulfonyl chloride group .

- Electronic effects : Electron-deficient amines (e.g., 4-nitroaniline) react faster (90% yield) via enhanced nucleophilicity .

Resolution: Pre-activation of amines with trimethylaluminum improves yields to 80–85% for hindered substrates .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.